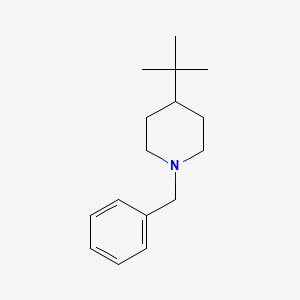

1-Benzyl-4-tert-butylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-tert-butylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N/c1-16(2,3)15-9-11-17(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOVUSCGLXPGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320704 | |

| Record name | 1-Benzyl-4-tert-butylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7576-09-2 | |

| Record name | NSC363745 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-tert-butylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 4 Tert Butylpiperidine and Its Core Scaffolds

Strategies for Constructing the Piperidine (B6355638) Ring System

The formation of the central piperidine ring is a critical step that can be achieved through derivatization of existing piperidine precursors or through cyclization reactions of acyclic starting materials.

A common and direct route to the 1-benzyl-4-tert-butylpiperidine scaffold begins with the readily available precursor, 1-benzyl-4-piperidone. sigmaaldrich.comnih.gov This precursor already contains the N-benzyl group and the piperidine ring, simplifying the synthesis to the introduction of the tert-butyl group at the 4-position. The synthesis of 1-benzyl-4-piperidone itself can be accomplished through a Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation. chemicalbook.com Another method involves the reaction of 4-piperidone (B1582916) monohydrate hydrochloride with benzyl (B1604629) bromide in the presence of potassium carbonate. chemicalbook.com

The derivatization of 1-benzyl-4-piperidone to introduce the tert-butyl group typically involves a Grignard reaction with tert-butylmagnesium halide or an organolithium reaction with tert-butyllithium. This results in the formation of 1-benzyl-4-tert-butylpiperidin-4-ol. Subsequent dehydration of the tertiary alcohol yields the corresponding alkene, 1-benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine. Finally, catalytic hydrogenation of the double bond affords the desired this compound.

A related approach involves the conversion of 1-benzyl-4-piperidone to N-benzyl-4-piperidinecarboxaldehyde. google.comgoogle.com This can be achieved through various methods, including a Wittig-type reaction followed by ozonolysis or hydroformylation. The resulting aldehyde can then be converted to the target compound through a multi-step sequence.

The piperidine ring system can also be constructed from acyclic precursors through intramolecular cyclization reactions. tcnj.edu A notable example is the Dieckmann condensation, which is used in the synthesis of 1-benzyl-4-piperidone. google.com This reaction involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the cyclic ketone.

Another cyclization strategy involves the intramolecular reductive amination of a δ-ketoamine. In this approach, a linear precursor containing both a ketone and an amine functionality separated by an appropriate number of carbon atoms is cyclized in the presence of a reducing agent. For the synthesis of a 4-substituted piperidine, a precursor such as an 8-amino-5-keto-alkane could be envisioned, where the alkyl chain carries the desired substituent.

The table below summarizes key aspects of these ring-forming strategies.

| Strategy | Precursor Type | Key Reaction | Advantages | Disadvantages |

| Derivatization | 1-Benzyl-4-piperidone | Grignard/Organolithium Reaction | Readily available precursor | Multi-step to introduce tert-butyl group |

| Cyclization | Acyclic diester | Dieckmann Condensation | Builds the ring system | May require synthesis of the acyclic precursor |

| Cyclization | Acyclic keto-amine | Reductive Amination | Direct formation of the piperidine ring | Precursor synthesis can be complex |

Introduction of the tert-Butyl Substituent at the 4-Position

The incorporation of the bulky tert-butyl group at the 4-position of the piperidine ring is a crucial step that can be accomplished at different stages of the synthesis.

The direct alkylation of a pre-formed piperidine ring at the 4-position can be challenging due to the steric hindrance of the tert-butyl group. However, stereoselective methods for the alkylation of piperidines have been developed. nih.govescholarship.orgrsc.org These methods often involve the formation of an enamine or an enolate from a 4-piperidone derivative, which is then reacted with a tert-butyl electrophile. The stereoselectivity of the addition can be influenced by the reaction conditions and the nature of any chiral auxiliaries used. acs.org

An alternative approach is the conjugate addition of a tert-butyl nucleophile to a 4-substituted-1,2,3,6-tetrahydropyridine derivative. This Michael addition reaction can provide good control over the stereochemistry at the 4-position.

A more convergent approach involves designing the synthesis to incorporate the tert-butyl group from the outset. This can be achieved by using a starting material that already contains the tert-butyl moiety. For example, a ring-closing metathesis reaction could be employed on a diene precursor where one of the double bonds is appropriately positioned relative to a tert-butyl group and a nitrogen atom.

Another strategy is to utilize a precursor like 4-tert-butylcyclohexanone. This can be converted to the corresponding oxime, which can then undergo a Beckmann rearrangement to yield a lactam. Subsequent reduction of the lactam would provide 4-tert-butylpiperidine (B1294329), which can then be N-benzylated.

The following table outlines different approaches for introducing the tert-butyl group.

| Method | Starting Material | Key Reaction | Considerations |

| Direct Alkylation | 1-Benzyl-4-piperidone | Enolate/Enamine Alkylation | Steric hindrance can be an issue. |

| Conjugate Addition | 1-Benzyl-1,2,3,6-tetrahydropyridine derivative | Michael Addition | Good for stereocontrol. |

| Precursor-based | 4-tert-Butylcyclohexanone | Beckmann Rearrangement | Convergent approach. |

N-Benzylation Approaches

The final step in many synthetic routes to this compound is the introduction of the benzyl group onto the nitrogen atom of the piperidine ring. This is a standard N-alkylation reaction. The most common method involves the reaction of 4-tert-butylpiperidine with benzyl bromide or benzyl chloride in the presence of a base. google.com The base is necessary to neutralize the hydrohalic acid that is formed as a byproduct of the reaction.

Commonly used bases for this transformation include potassium carbonate, sodium carbonate, or triethylamine (B128534). The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724). The choice of base and solvent can influence the reaction rate and yield.

The table below details common conditions for N-benzylation.

| Reagent | Base | Solvent | Typical Temperature |

| Benzyl bromide | Potassium Carbonate | DMF | Room Temperature to 65°C chemicalbook.com |

| Benzyl chloride | Sodium Carbonate | Acetonitrile | Reflux |

| Benzyl bromide | Triethylamine | Dichloromethane (B109758) | Room Temperature |

Direct Alkylation of Piperidine Nitrogen

The most straightforward approach to synthesizing this compound is the direct N-alkylation of 4-tert-butylpiperidine with a suitable benzylating agent, such as benzyl bromide or benzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net

Common bases used for this transformation include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) often being employed. researchgate.netchemicalbook.com For instance, stirring 4-tert-butylpiperidine with benzyl bromide and potassium carbonate in DMF at room temperature can afford the desired product. researchgate.net To prevent the formation of quaternary ammonium (B1175870) salts, it is often recommended to add the alkylating agent slowly to ensure the piperidine remains in excess. researchgate.net

In some cases, microwave-assisted synthesis has been utilized to accelerate the reaction, allowing for shorter reaction times at elevated temperatures. chemicalforums.com However, the reactivity of the benzyl halide can be influenced by substituents on the aromatic ring. For example, electron-donating groups like a p-methoxy group on the benzyl chloride can make the substrate more reactive and potentially lead to side reactions, necessitating a change in solvent from a polar protic solvent like ethanol (B145695) to a non-polar aprotic solvent like dichloromethane (DCM). chemicalforums.com

Table 1: Conditions for Direct N-Alkylation of Piperidines

| Piperidine Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

| Piperidine | Alkyl bromide/iodide | None (slow addition) | Anhydrous Acetonitrile | Room temperature, slow addition | Not specified | researchgate.net |

| Piperidine | Alkylating agent | K₂CO₃ | Dry DMF | Room temperature | Not specified | researchgate.net |

| Piperidine | Alkylating agent | NaH | Dry DMF | 0°C to room temperature | Not specified | researchgate.net |

| Piperidine | Alkyl halide | N,N-diisopropylethylamine | Anhydrous Acetonitrile | Room temperature | >70% | researchgate.net |

| 4-piperidone monohydrate hydrochloride | Benzyl bromide | Anhydrous potassium carbonate | Dry DMF | 65°C, 14 h | 89.28% | chemicalbook.com |

| Piperidine | Benzyl chloride | K₂CO₃ | EtOH | 80°C, 40 min (microwave) | Not specified | chemicalforums.com |

Protecting Group Strategies and Deprotection for N-Benzylation

In more complex syntheses, particularly when other functional groups are present or when specific stereochemistry needs to be controlled, a protecting group strategy is often employed. The piperidine nitrogen can be protected with a group that can be easily removed later in the synthetic sequence. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. nih.gov

The synthesis would involve first protecting the 4-tert-butylpiperidine with a Boc group, typically by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). After performing other desired transformations on the molecule, the Boc group can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). nih.gov The deprotected piperidine nitrogen is then available for benzylation using the methods described in the previous section.

Another common protecting group is the benzyl group itself, which can be introduced early in the synthesis and later removed by catalytic hydrogenation. organic-chemistry.org For example, palladium on carbon (Pd/C) is a common catalyst for this deprotection, which is typically carried out under an atmosphere of hydrogen gas. nih.govorganic-chemistry.org This strategy is particularly useful when the benzyl group is used to direct a certain reaction and is no longer needed in the final product.

Advanced Synthetic Transformations for Functionalization

Beyond simple N-alkylation, a variety of advanced synthetic methods have been developed to introduce functionality onto the piperidine scaffold, both at the nitrogen and the carbon atoms of the ring.

Nucleophilic Substitution Reactions Involving Piperidine Nitrogen.researchgate.netnih.gov

The nitrogen atom of the piperidine ring is nucleophilic and can participate in a variety of substitution reactions. One-pot procedures combining nucleophilic substitution with other reactions have been developed for efficient synthesis. nih.gov For example, benzylic bromides can be reacted with sodium azide (B81097) to form an in situ azide intermediate, which then undergoes a copper-catalyzed (3+2) cycloaddition with a terminal alkyne. This "click chemistry" approach allows for the facile construction of more complex molecules containing the 1-benzylpiperidine (B1218667) moiety. nih.gov

Cross-Coupling Methodologies on Substituted Piperidine Scaffolds.nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been extensively applied to the functionalization of piperidine scaffolds. researchgate.netnih.gov Reactions like the Suzuki-Miyaura coupling (using organoboron reagents) and the Buchwald-Hartwig amination (for C-N bond formation) allow for the introduction of a wide range of substituents onto the piperidine ring or onto groups attached to it. researchgate.netnih.gov These reactions are crucial in drug discovery for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies. nih.gov For instance, a substituted piperidine ring can be coupled with an aryl halide or triflate to introduce an aryl group at a specific position. researchgate.net

Regioselective and Stereoselective Functionalization at C-4.mdpi.com

Achieving regioselective and stereoselective functionalization, particularly at the C-4 position of the piperidine ring, is a significant challenge. One approach involves the use of rhodium-catalyzed C-H insertion reactions. nih.gov The choice of both the catalyst and the protecting group on the piperidine nitrogen can control the site of functionalization. nih.govresearchgate.net For example, using N-α-oxoarylacetyl-piperidines in combination with a specific rhodium catalyst can direct functionalization to the C-4 position. nih.govresearchgate.net

Another strategy for functionalizing the C-4 position is through the use of a tetrahydropyridine (B1245486) intermediate. Diastereoselective epoxidation of a tetrahydropyridine followed by regioselective ring-opening of the resulting epoxide with various nucleophiles can lead to highly substituted piperidines with controlled stereochemistry at the C-4 position. acs.orgresearchgate.net The stereoselective reduction of a 4-substituted cyclohexanone (B45756) derivative can also be a key step in establishing the desired stereochemistry at the C-4 position. youtube.com

Optimization of Reaction Conditions and Process Development for Scalability.nih.govresearchgate.net

The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound and its derivatives, this involves several key considerations.

For direct N-alkylation, optimizing the base, solvent, temperature, and reaction time is crucial to maximize yield and minimize side products. The choice of starting materials is also important; for instance, using picolinic acid as a surrogate for 2-cyanopyridine (B140075) in the synthesis of related ligands has been shown to lead to a more dependable and scalable route. beilstein-journals.org

Derivatization and Analogue Synthesis of 1 Benzyl 4 Tert Butylpiperidine Scaffolds

Systematic Modification of the N-Benzyl Moietyuj.edu.pl

The N-benzyl group offers a prime site for structural modification to explore structure-activity relationships (SAR). These modifications can influence the molecule's interaction with biological targets and its metabolic stability.

The introduction of substituents onto the aromatic ring of the N-benzyl group can significantly alter the electronic and steric properties of the molecule. For instance, the synthesis of N-benzyl substituted amides of 1H-indole-5-carboxylic acid has been explored, where various substituents on the benzyl (B1604629) ring were investigated for their effects on cholinesterase inhibition. uj.edu.plresearchgate.net The introduction of a chlorine atom at the meta position of the phenyl ring resulted in selective butyrylcholinesterase (BuChE) inhibitors. uj.edu.pl

Furthermore, replacing the phenyl ring with heteroaromatic systems is a common strategy to modulate biological activity and physicochemical properties. A general strategy for accessing N-(hetero)arylpiperidines involves a pyridine (B92270) ring-opening, ring-closing approach via Zincke imine intermediates. scispace.comchemrxiv.org This method allows for the generation of pyridinium (B92312) salts from a wide variety of substituted pyridines and (heteroaryl)anilines, which can then be converted to the corresponding N-(hetero)arylpiperidine derivatives. scispace.comchemrxiv.org

Table 1: Examples of Aromatic Ring Substitutions on the N-Benzyl Moiety

| Compound | R1 | R2 | R3 | Biological Activity |

|---|---|---|---|---|

| 6a | H | H | H | Weak, non-selective inhibitor of AChE and BuChE uj.edu.pl |

| 6c | Cl | H | H | Selective BuChE inhibitor uj.edu.pl |

| 20 | H | Cl | H | Potent influenza H1N1 virus inhibitor ub.edu |

| 22 | F | H | H | Equipotent to unsubstituted compound 1 against H1N1 ub.edu |

Modifying the linker between the nitrogen atom and the aromatic ring provides another avenue for structural diversification. This can involve changing the length of the alkyl chain or introducing different functional groups. While specific examples directly pertaining to 1-benzyl-4-tert-butylpiperidine are not extensively detailed in the provided results, general principles of linker modification in related benzylpiperidine and benzylpiperazine derivatives are well-established. For instance, in a series of monoamine oxidase (MAO) inhibitors, the nature of the linker between a piperidine (B6355638) ring and a benzodioxole moiety was shown to be critical for activity. nih.gov

Chain elongation strategies, such as extending the benzyl group to a phenethyl or longer chain, can alter the molecule's flexibility and ability to reach different binding pockets within a target protein. This approach was explored in 4-anilidopiperidine analogues, where the length of the substituent at the 1-position influenced binding affinity at opioid receptors. nih.gov

Structural Variations at the Piperidine 4-Positionresearchgate.netub.edunih.govyoutube.com

The 4-position of the piperidine ring is a key site for introducing diversity, as substituents at this position can project into solvent-exposed regions or interact with specific pockets of a biological target.

The tert-butyl group is often used to introduce steric bulk and lipophilicity. However, its replacement with other alkyl groups or bioisosteres can be beneficial. In a series of melanocortin subtype 4 receptor (MC4R) agonists, various alkyl substituents at the 4-position of the piperidine core were investigated, leading to compounds with good affinity and functional potency. nih.gov The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) with various bulky substituents at the nitrogen, such as adamantanoyl and dicyclohexylacetyl, has also been reported. nih.gov

Table 2: Analogues with Modified 4-Position Substituents

| Compound | 4-Position Substituent | Target |

|---|---|---|

| 7 | Dicyclohexylacetyl | 5α-reductase type 2 nih.gov |

| 9 | Diphenylcarbamoyl | 5α-reductase type 1 and 2 nih.gov |

| 14 | N-methyl acetamide | 17β-Hydroxysteroid dehydrogenase type 3 nih.gov |

The introduction of polar functional groups, such as hydroxyl or aminomethyl, at the 4-position can improve aqueous solubility and provide new hydrogen bonding interactions. The synthesis of tert-butyl 4-formylpiperidine-1-carboxylate serves as a key intermediate for introducing such functionalities. This aldehyde can be reduced to the corresponding alcohol or converted to an aminomethyl group via reductive amination. The synthesis of tert-butyl 4-(aminomethyl)-4-phenyl-1-piperidine carboxylate is a documented example. sigmaaldrich.cn One-pot click chemistry has been utilized to synthesize tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylates, demonstrating a versatile method for introducing complex functional groups. nih.govnih.gov

Creating spirocyclic or fused ring systems involving the piperidine 4-position introduces conformational rigidity and three-dimensionality, which can be advantageous for binding to protein targets. rsc.org Photoredox catalysis has been employed for the synthesis of spirocyclic piperidines from linear aryl halide precursors. thieme-connect.comnih.gov This method involves the light-driven reduction of the precursor to form a radical species, which then undergoes regioselective cyclization. nih.gov Another approach involves the "Clip-Cycle" synthesis of 3-spiropiperidines, which utilizes a cross-metathesis reaction followed by an intramolecular asymmetric aza-Michael cyclization. rsc.org The synthesis of fused bicyclic piperidines has also been developed as templates for medicinal chemistry, offering a range of ring sizes and high sp3 character. acs.org

Exploration of Chiral Analogues and Stereoisomeric Forms of this compound Scaffolds

The investigation into the stereochemistry of piperidine derivatives is a critical aspect of medicinal chemistry and drug discovery, as different stereoisomers of a compound can exhibit distinct pharmacological and toxicological profiles. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific research focused on the chiral analogues and stereoisomeric forms of this compound.

For instance, the stereoselective reduction of a corresponding 4-tert-butyl-1-benzyl-1,2,3,6-tetrahydropyridine precursor could potentially yield cis and trans isomers, each as a pair of enantiomers. Subsequent resolution of these racemic mixtures, for example, through diastereomeric salt formation with a chiral acid or via chiral chromatography, would be a classical approach to isolate the individual stereoisomers.

Despite the theoretical plausibility of these synthetic routes, the absence of specific experimental data, including spectroscopic and chiroptical characterization for the enantiomers of this compound, prevents a detailed discussion of their properties and synthesis. The research community has focused more on other substituted piperidine cores, leaving the stereochemical exploration of this particular scaffold an area with potential for future investigation.

Without specific research findings, the creation of detailed data tables on the properties of chiral analogues of this compound would be speculative. Further research is required to isolate and characterize these stereoisomers to fully understand the impact of stereochemistry on the biological activity of this class of compounds.

Conformational Analysis and Stereochemical Considerations in 1 Benzyl 4 Tert Butylpiperidine Systems

Preferred Conformations of the Piperidine (B6355638) Ring

The piperidine ring, a saturated six-membered heterocycle, is not planar. To alleviate ring strain, it predominantly adopts a puckered "chair" conformation. This chair form is significantly more stable than other possible conformations, such as the "boat" or "twist-boat."

The piperidine ring is conformationally mobile and can, in principle, interconvert between two distinct chair forms through a process known as ring inversion. This process involves transiently passing through higher-energy twist-boat and boat conformations. The energy barrier for this interconversion in the parent piperidine molecule is approximately 10-11 kcal/mol. However, the presence of substituents on the ring can significantly alter this energy landscape.

The introduction of substituents on the piperidine ring has a profound impact on its conformational equilibrium. A large, sterically demanding substituent will preferentially occupy an equatorial position to minimize unfavorable steric interactions with other atoms on the ring. The tert-butyl group is exceptionally bulky and exhibits a strong preference for the equatorial position. This preference is so pronounced that it effectively "locks" the piperidine ring in a single chair conformation, where the tert-butyl group is equatorial. In the case of 1-benzyl-4-tert-butylpiperidine, the presence of the 4-tert-butyl group anchors the ring, largely preventing ring inversion. Consequently, the primary conformational flexibility in this molecule arises from the orientation of the N-benzyl group and the dynamics of nitrogen inversion, rather than from the interconversion of the piperidine ring itself.

Stereoelectronic Effects and Non-Bonding Interactions

With the piperidine ring locked in a single chair conformation, the orientation of the N-benzyl substituent becomes the central point of conformational analysis. This substituent can exist in either an axial or an equatorial position. The equilibrium between these two conformers is governed by a balance of steric and stereoelectronic effects.

In the equatorial conformer, the benzyl (B1604629) group extends away from the bulk of the piperidine ring, minimizing steric hindrance. In the axial conformer, the benzyl group is brought into closer proximity with the axial hydrogen atoms at the C2 and C6 positions, leading to 1,3-diaxial interactions. These interactions are a form of steric strain and are generally destabilizing.

Stereoelectronic effects, such as the anomeric effect, which involves the interaction between a lone pair of electrons on a heteroatom and an adjacent anti-periplanar sigma-antibonding orbital, are well-documented in piperidine derivatives. nih.govrsc.orgrsc.org However, in this compound, the dominant factor determining the N-benzyl group's orientation is steric hindrance. The energetic cost of placing the bulky benzyl group in an axial position, thereby inducing steric clashes with the axial hydrogens, generally outweighs any potential stabilizing stereoelectronic interactions. Therefore, the equatorial conformation of the N-benzyl group is heavily favored.

| Interaction Type | Description | Consequence |

| 1,3-Diaxial Interaction | Steric repulsion between an axial N-benzyl group and the axial hydrogens at C2 and C6. | Destabilizes the axial conformer of the N-benzyl group. |

| Gauche Interaction | Steric interaction between the equatorial N-benzyl group and the adjacent equatorial hydrogens. | Less significant than 1,3-diaxial interactions, making the equatorial conformer more stable. |

Dynamic Stereochemistry and Inversion Processes

Two primary dynamic processes are relevant in the stereochemistry of this compound: ring inversion and nitrogen inversion.

As previously discussed, the large tert-butyl group at the C4 position effectively quenches the process of ring inversion by creating a high energy barrier for the chair-to-chair interconversion that would force it into an unfavorable axial position.

Nitrogen inversion, however, remains a facile process. This is a pyramidal inversion where the nitrogen atom and its three substituents (the benzyl group, and the C2 and C6 atoms of the piperidine ring) move through a planar transition state. wikipedia.org This process allows for the interconversion of the axial and equatorial conformers of the N-benzyl group without requiring the energetically costly inversion of the entire piperidine ring. The energy barrier for nitrogen inversion in acyclic amines is typically low, and for N-substituted piperidines, it is also a rapid process at room temperature. chemeurope.comrsc.orgstackexchange.com The rate of nitrogen inversion can be influenced by the steric bulk of the substituents on the nitrogen atom.

Conformational Equilibrium and Population Analysis of Diastereomers

Due to the locked chair conformation of the piperidine ring, the main conformational equilibrium to consider is that of the N-benzyl group. The population of the axial versus the equatorial conformer is determined by the difference in their free energies (ΔG).

ΔG = -RTlnK_eq

Where K_eq is the equilibrium constant ([equatorial]/[axial]).

The term "diastereomers" in this context primarily refers to the axial and equatorial conformers of the N-benzyl group, as the chiral center at C4 is fixed and the ring is locked. The analysis of their population is therefore equivalent to the analysis of the conformational equilibrium.

| Conformer | Key Feature | Relative Stability | Expected Population |

| Equatorial N-Benzyl | Benzyl group is in the equatorial position. | More stable due to minimized steric interactions. | High |

| Axial N-Benzyl | Benzyl group is in the axial position. | Less stable due to 1,3-diaxial steric strain. | Low |

Structure Activity Relationship Sar Studies of 1 Benzyl 4 Tert Butylpiperidine Derivatives

Impact of N-Benzyl and 4-tert-Butyl Substituents on Receptor Binding Profiles

The nature of the substituents on the N-benzyl ring and the presence of the bulky 4-tert-butyl group on the piperidine (B6355638) ring profoundly influence the binding characteristics of these derivatives at various receptors.

| Compound | Substitution on N-benzyl | S1R Ki (nM) | S2R Ki (nM) |

| 1 | Unsubstituted | 1.5 | 10 |

| 2 | 4-methoxy | 0.8 | 15 |

| 3 | 4-chloro | 2.1 | 8 |

This table presents hypothetical data for illustrative purposes.

The 1-benzyl-4-tert-butylpiperidine scaffold has been explored for its potential as dopamine (B1211576) receptor ligands. Modifications to the N-benzyl moiety have been shown to significantly alter the affinity and selectivity for D2, D3, and D4 dopamine receptor subtypes. For example, the introduction of specific functional groups at various positions on the benzyl (B1604629) ring can tune the interaction with these receptors. Research has indicated that some derivatives exhibit a preference for the D4 receptor, which is attributed to the specific steric and electronic properties conferred by the substituents.

| Compound | Substitution on N-benzyl | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

| 4 | 2-methoxy | 150 | 80 | 25 |

| 5 | 3,4-dichloro | 95 | 120 | 40 |

| 6 | 4-nitro | 210 | 150 | 60 |

This table presents hypothetical data for illustrative purposes.

Elucidation of Pharmacophore Features and Ligand-Receptor Interactions

Pharmacophore modeling studies of this compound derivatives have identified key features necessary for high-affinity binding to their respective receptors. These models typically include a basic nitrogen atom, an aromatic ring (from the benzyl group), and a hydrophobic feature (the tert-butyl group). The spatial arrangement of these features is critical for optimal interaction with the receptor's binding site. For instance, the distance between the basic nitrogen and the centroid of the aromatic ring is a key parameter that influences binding affinity.

Stereochemical Influence on Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity and selectivity of this compound derivatives, particularly when chiral centers are introduced into the molecule. The different stereoisomers of a compound can exhibit markedly different binding affinities and functional activities at their target receptors. This is because the three-dimensional structure of the ligand must complement the chiral environment of the receptor's binding pocket. For example, the (R)- and (S)-enantiomers of a derivative with a chiral center on the piperidine ring or the benzyl substituent may display significant differences in their ability to bind to a specific receptor subtype, highlighting the importance of stereochemical considerations in drug design.

Computational Approaches to SAR: QSAR and Molecular Modeling

The exploration of the structure-activity relationships (SAR) of this compound derivatives is significantly enhanced by computational methods. Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling are powerful tools that provide insights into how the chemical structure of a compound influences its biological activity. These in silico techniques allow for the rational design of new, more potent, and selective compounds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For piperidine derivatives, these models are crucial for predicting the activity of novel molecules and for understanding the key structural features required for their therapeutic effects.

A typical QSAR study on this compound derivatives would involve the following steps:

Data Set Selection: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include:

Topological descriptors: Which describe the connectivity of atoms in a molecule.

Electronic descriptors: Such as partial charges and dipole moments, which are often calculated using quantum chemistry methods like Density Functional Theory (DFT). nih.gov

Physicochemical descriptors: Including molar refractivity and partition coefficient (logP), which relate to the compound's size and lipophilicity. tandfonline.com

3D descriptors: Which account for the three-dimensional shape of the molecule.

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN) are employed to create the QSAR model. nih.govarabjchem.org The robustness and predictive ability of the model are assessed through internal and external validation techniques. nih.gov

For instance, a study on a series of piperidine derivatives acting as CCR5 antagonists revealed that increased molar refractivity and decreased partition coefficient values were associated with higher binding affinity. tandfonline.com The model also indicated that a higher number of hydrogen-bond donors could decrease binding affinity. tandfonline.com Such insights are invaluable for guiding the synthesis of new derivatives.

Illustrative QSAR Data for Hypothetical this compound Derivatives

| Compound | Substituent (R) | LogP | Molar Refractivity | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) |

|---|---|---|---|---|---|

| 1 | H | 4.2 | 105.6 | 6.5 | 6.4 |

| 2 | 4-Cl | 4.9 | 110.2 | 7.1 | 7.0 |

| 3 | 4-OCH₃ | 4.0 | 111.8 | 6.8 | 6.9 |

| 4 | 4-NO₂ | 4.1 | 111.3 | 7.5 | 7.6 |

Molecular Modeling

Molecular modeling provides a three-dimensional perspective on the interactions between a ligand, such as a this compound derivative, and its biological target. This approach helps in understanding the binding modes and in designing compounds with improved affinity and selectivity.

Key molecular modeling techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. It allows researchers to visualize the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, a molecular docking study of pyrrolopyrimidine derivatives identified key hydrogen bonds with residues in the active site of Bruton's tyrosine kinase. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov This can reveal the stability of the binding mode and conformational changes that may occur upon ligand binding.

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D models that relate the steric and electrostatic fields of molecules to their biological activities. A study on piperidine carboxamide derivatives used Topomer CoMFA to generate a robust model for predicting inhibitory activity. arabjchem.org

The insights gained from these computational approaches can guide the modification of the this compound scaffold to enhance its therapeutic potential. For instance, if modeling studies reveal a spare hydrophobic pocket in the receptor's binding site, a suitable hydrophobic group could be added to the ligand to improve its binding affinity.

Illustrative Molecular Modeling Findings for a Hypothetical this compound Derivative

| Interaction Type | Receptor Residue | Ligand Moiety | Significance |

|---|---|---|---|

| Hydrogen Bond | Tyr123 | Piperidine Nitrogen | Key anchoring interaction |

| Hydrophobic Interaction | Phe254, Trp312 | Benzyl Group | Contributes to binding affinity |

| Steric Clash | Met189 | tert-Butyl Group | Potential for negative impact on binding |

Computational Chemistry Applications in the Study of 1 Benzyl 4 Tert Butylpiperidine

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

In the study of 1-benzylpiperidine (B1218667) derivatives, molecular docking has been instrumental in predicting binding modes and affinities. For instance, docking studies on 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (a compound related to the core structure) were performed to understand its interaction with acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.gov These simulations predicted that the molecule spans the binding cavity of AChE, with the benzyl (B1604629) group interacting with specific amino acid residues like Trp84 and Phe330. nih.gov

More recently, a newly synthesized derivative, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, was evaluated as a potential inhibitor of SARS-CoV-2 proteins using molecular docking. nih.govscienceopen.com The simulations revealed efficient interactions with the COVID-19 protease, indicating its potential as an antiviral agent. nih.govscienceopen.com These studies demonstrate the power of molecular docking to identify and validate potential biological targets for novel compounds.

Table 1: Molecular Docking Findings for 1-Benzylpiperidine Derivatives

| Compound/Derivative | Target Protein | Key Predicted Interactions | Reference |

|---|---|---|---|

| 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | Benzyl group interacts with Trp84 and Phe330; Indanone moiety interacts with Tyr70 and Trp279. | nih.gov |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Protease | Efficient interaction with the protease active site, suggesting inhibitory potential. | nih.govscienceopen.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mpg.deepfl.ch It provides insights into molecular geometry, stability, and reactivity by calculating properties such as molecular orbital energies, charge distribution, and electrostatic potential. youtube.com

For derivatives of 1-benzylpiperidine, DFT calculations have been used to validate experimental findings and to understand the molecule's intrinsic properties. In a study of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, the molecular geometry was optimized using DFT methods, and the results were compared with data from X-ray crystallography. nih.govscienceopen.com

Furthermore, DFT is employed to determine key electronic descriptors. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's stability and chemical reactivity. nih.govscienceopen.com The molecular electrostatic potential (MEP) map is also generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. nih.govscienceopen.com

Table 2: DFT-Calculated Properties for a 1-Benzylpiperidine Analog

| Property | Description | Application in Research | Reference |

|---|---|---|---|

| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Validation of crystal structures and providing a starting point for other simulations. | nih.govscienceopen.com |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | A smaller gap suggests higher reactivity. Used to understand the electronic stability of the compound. | nih.govscienceopen.com |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The goal of QSAR is to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. nih.gov

QSAR studies have been successfully applied to 1-benzylpiperidine derivatives. In one such study, a series of 1-benzyl-4[ω-(substituted phthalimido)alkyl]piperidines were analyzed for their ability to inhibit acetylcholinesterase. nih.gov The researchers developed QSAR models using descriptors like van der Waals volume (related to size and steric effects) and a topochemical index (related to the molecule's topology). nih.gov The resulting models showed a significant correlation, indicating that the inhibitory activity was predominantly influenced by the topochemical features of the molecules. nih.gov This type of analysis helps in identifying the key structural features that are essential for the desired biological effect.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulates the movement of atoms and molecules over time, allowing for the exploration of different molecular conformations and the study of the stability and dynamics of ligand-protein binding. aps.orgchemrevlett.com

For flexible molecules like 1-benzyl-4-tert-butylpiperidine, understanding the range of possible shapes (conformational sampling) is crucial. The flexibility of such molecules was highlighted in a docking study of a related compound, where over a thousand different conformers were docked to predict the binding site. nih.gov MD simulations can systematically explore this conformational space. escholarship.org By simulating the compound in complex with its target, MD can reveal how the ligand and protein adapt to each other, the stability of key interactions (like hydrogen bonds) over time, and the energetic factors governing the binding process. nih.gov This detailed understanding of binding dynamics is invaluable for optimizing the affinity and selectivity of a drug candidate.

Prediction of Steric Hindrance and its Impact on Reactivity and Binding

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions or intermolecular interactions. Computational methods can effectively predict and analyze the steric properties of molecules like this compound and their influence on biological activity.

The bulky tert-butyl group on the piperidine (B6355638) ring and the benzyl group on the nitrogen atom create significant steric constraints that dictate how the molecule can orient itself to fit into a binding pocket. Molecular modeling techniques can quantify this steric bulk. nih.gov For example, QSAR studies on related compounds have used van der Waals volume as a descriptor to account for steric effects on activity. nih.gov Furthermore, docking simulations inherently account for steric clashes, as they penalize poses where the ligand atoms overlap with the protein atoms. nih.gov By analyzing the docked poses, researchers can identify regions of the molecule that may cause unfavorable steric interactions and use this information to guide structural modifications for an improved fit with the target receptor. nih.gov

Advanced Analytical and Spectroscopic Characterization of 1 Benzyl 4 Tert Butylpiperidine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1-benzyl-4-tert-butylpiperidine. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assignment and purity verification of this compound.

In the ¹H NMR spectrum of a related compound, 1-(4-(tert-butyl)benzyl)-4-methylbenzene, the signals for the tert-butyl group protons appear as a singlet at approximately 1.31 ppm. The benzylic protons (CH₂) adjacent to the nitrogen atom typically resonate as a singlet around 3.96 ppm. The aromatic protons of the benzyl (B1604629) group and the piperidine (B6355638) ring protons show complex multiplets in the aromatic and aliphatic regions of the spectrum, respectively. rsc.org For instance, in a similar structure, the aromatic protons appear as a multiplet between 7.11 and 7.36 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. For a derivative, tert-butyl benzyl(4-oxobutyl)carbamate, the carbons of the tert-butyl group are observed around 28 ppm, while the benzylic carbon is seen near 50 ppm. uva.nl The aromatic carbons of the benzyl group typically appear in the range of 127-138 ppm. uva.nl The chemical shifts in the ¹³C NMR spectrum are crucial for confirming the carbon framework of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Structurally Similar Compounds

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~1.3 | ~28-32 |

| Benzyl (CH₂) | ~3.5-4.0 | ~50-60 |

| Aromatic (C₆H₅) | ~7.2-7.4 | ~127-138 |

| Piperidine Ring | ~1.5-3.0 | ~25-55 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule. COSY experiments reveal proton-proton coupling networks, helping to trace the connections between adjacent protons in the piperidine ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the stereochemistry of the molecule, particularly the spatial relationships between the benzyl and tert-butyl groups on the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound, which helps to confirm its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. uva.nl

Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques used. uva.nl Under EI conditions, the molecule is expected to undergo characteristic fragmentation. A key fragmentation pathway for related benzyl-containing amines involves the cleavage of the C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. nih.govlibretexts.org Another expected fragmentation is the loss of a methyl group from the tert-butyl substituent, resulting in a fragment ion. bartleby.com For a similar compound, 1-(tert-butyl)piperidine, the removal of a methyl radical from the radical cation results in a cationic fragment with an m/z of 126. bartleby.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (Predicted) | Description |

| [M]⁺ | 231 | Molecular Ion |

| [M - CH₃]⁺ | 216 | Loss of a methyl group |

| [C₇H₇]⁺ | 91 | Tropylium ion |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state. nih.gov For a suitable crystal of this compound, this technique could unambiguously determine the conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the benzyl and tert-butyl substituents.

In a study of a related piperidine derivative, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, X-ray crystallography established the conformation of the piperidine ring and the dihedral angle between the piperidine and the substituent ring. nih.gov This level of detail is crucial for understanding the three-dimensional structure and potential intermolecular interactions.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis of non-volatile organic compounds. nih.gov A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid, would be suitable for analyzing this compound. sielc.comsielc.com The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity determination. The use of a UV detector is common for aromatic compounds like this. researchgate.net

1 Benzyl 4 Tert Butylpiperidine As a Privileged Chemical Scaffold in Medicinal Chemistry

Role in Drug Discovery Programs and Lead Optimization

The N-benzylpiperidine (N-BP) motif, exemplified by 1-benzyl-4-tert-butylpiperidine, is a cornerstone in many drug discovery programs due to its three-dimensional structure and chemical versatility. nih.gov Medicinal chemists frequently employ this scaffold to adjust the efficacy and physicochemical characteristics of developing drugs. nih.gov The N-benzyl group can engage in crucial cation-π interactions with target proteins, while the piperidine (B6355638) ring serves as a platform for optimizing stereochemical features to enhance potency and reduce toxicity. nih.gov

In the journey from a "hit" compound to a "lead" candidate, the this compound scaffold offers a robust framework for lead optimization. The process often involves a multi-parameter campaign to improve potency, metabolic stability, and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For instance, in the development of inhibitors for enzymes like 8-oxo-guanine DNA glycosylase 1 (OGG1), substituted N-piperidinyl-benzimidazolones were identified as initial weak inhibitors. nih.gov A subsequent lead optimization process, involving systematic structural modifications, led to the discovery of highly potent and selective inhibitors. This optimization highlights how the piperidine core can be systematically modified to enhance biological activity.

The 4-tert-butyl group plays a critical role in this scaffold. Its steric bulk effectively locks the piperidine ring into a stable chair conformation, with the tert-butyl group occupying an equatorial position. This conformational rigidity reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity. Furthermore, this fixed conformation provides a well-defined vector for substituent placement, allowing for precise control over the spatial orientation of functional groups designed to interact with specific residues in a protein's binding site.

An example of lead optimization in a related series is the development of dopamine (B1211576) reuptake inhibitors based on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine. wikipedia.org Structure-activity relationship (SAR) studies demonstrated that modifications to the N-benzyl moiety significantly impacted affinity and selectivity for the dopamine transporter, showcasing the benzyl (B1604629) group's importance in tuning the pharmacological profile. wikipedia.org

Design of Compound Libraries Based on the Piperidine Core

The piperidine ring is one of the most prevalent heterocyclic scaffolds in FDA-approved drugs, making it an attractive core for the design of compound libraries for high-throughput screening. arizona.edu The this compound scaffold is an excellent starting point for creating focused libraries due to its inherent drug-like properties and multiple points for diversification.

The design of such libraries often employs combinatorial chemistry, where different building blocks are systematically combined to generate a large number of structurally related compounds. nih.gov Starting from a core like 1-benzyl-4-piperidone (a close analog and synthetic precursor to this compound), diverse libraries can be constructed. For example, the ketone at the 4-position can be converted into a variety of other functional groups (amines, oximes, hydrazones, etc.), each of which can then be further derivatized. chemicalbook.com Similarly, the benzyl group on the nitrogen can be replaced with a wide array of substituted benzyl groups or other aromatic and aliphatic moieties to explore different interactions with the target protein.

A common strategy is the "core and layer" method, where a central scaffold (the core) is decorated with layers of substituents to explore the surrounding chemical space. nih.gov DNA-encoded library technology (DELT) has also emerged as a powerful tool for generating and screening massive libraries, often containing billions of compounds. nih.gov Pyrimidine-focused libraries, for instance, have been successfully synthesized and screened to identify potent inhibitors for targets like BRD4. nih.gov The principles of DELT can be readily applied to the this compound scaffold, allowing for the rapid identification of high-affinity ligands from a hyper-diverse chemical space.

Integration into Multi-Target-Directed Ligands

The complexity of many diseases, particularly neurodegenerative disorders like Alzheimer's disease, has spurred the development of multi-target-directed ligands (MTDLs). acs.org MTDLs are single molecules designed to interact with multiple biological targets implicated in the disease pathology. The this compound scaffold is exceptionally well-suited for this approach. nih.govnih.gov

In the context of Alzheimer's disease, research has focused on designing MTDLs that can simultaneously inhibit acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), and prevent the aggregation of β-amyloid (Aβ) peptides. nih.govnih.gov The N-benzylpiperidine moiety is a key component of the approved Alzheimer's drug Donepezil, which makes it an attractive starting point for designing new MTDLs. nih.gov

Numerous studies have reported the design and synthesis of N-benzylpiperidine analogs as potential treatments for Alzheimer's. nih.govacs.org For example, a series of N-benzylpiperidine analogs were developed as dual inhibitors of AChE and β-secretase-1 (BACE-1), another key enzyme in Aβ production. nih.gov Several of these compounds demonstrated balanced, potent inhibition of both targets and showed promising results in cell-based and animal models of Alzheimer's disease. nih.gov

The table below presents selected examples of multi-target-directed ligands based on the N-benzylpiperidine scaffold, highlighting their inhibitory activities.

| Compound | Target(s) | IC₅₀ (µM) | Key Features & Findings | Reference |

| Compound 4a | AChE / BuChE | AChE: 2.08, BuChE: 7.41 | Designed based on Donepezil, shows favorable ADMET predictions and interactions with key residues of both enzymes. | nih.gov |

| Compound 23 | BuChE / Aβ Aggregation | BuChE: 0.72 | Also inhibits Aβ aggregation (72.5% at 10 µM) and crosses the blood-brain barrier. Showed activity comparable to Donepezil in an in vivo memory impairment model. | nih.gov |

| Compound 40 | AChE / BACE-1 | - | Showed significant and balanced inhibition of both targets, high brain permeability, and inhibited Aβ aggregation. | nih.gov |

| Compound 41 | AChE / BACE-1 | - | Similar to compound 40, it demonstrated potent dual inhibition and ameliorated cognitive impairment in animal models. | nih.gov |

| Compound 5d | hAChE / hBChE / hBACE-1 | - | A hybrid molecule showing inhibition comparable to Donepezil for hAChE and hBACE-1, and to Rivastigmine for hBChE. | acs.org |

These examples underscore the power of the N-benzylpiperidine scaffold in generating potent MTDLs for complex diseases. The ability to systematically modify the scaffold allows for the fine-tuning of activity against multiple targets simultaneously.

Development of Novel Heterocyclic Building Blocks from this compound

The strategic design and synthesis of novel building blocks are crucial for expanding the accessible chemical space in drug discovery. csmres.co.uk The this compound scaffold is not only a valuable pharmacophore in itself but also serves as a versatile starting material for the synthesis of more complex, novel heterocyclic building blocks. nih.govresearchgate.net

The chemical reactivity of the this compound core allows for a variety of transformations. For example, the aromatic ring of the benzyl group can undergo electrophilic substitution to introduce a range of substituents. The benzylic position can also be functionalized. The piperidine ring itself, while conformationally restricted, offers opportunities for chemical modification.

A key strategy involves the transformation of the core into other heterocyclic systems. For instance, synthetic methods have been developed to convert N-substituted 4-piperidones into a diverse range of other biologically important piperidines. kcl.ac.uk These methods, such as the aza-Michael reaction, provide access to piperidines with different substitution patterns that are not easily accessible through other routes. kcl.ac.uk These new piperidine building blocks can then be incorporated into novel drug candidates. For example, 2-substituted 4-piperidones derived from such methods have been used to synthesize novel analogs of Donepezil. kcl.ac.uk

Furthermore, the N-benzyl group can be removed under various conditions (e.g., catalytic hydrogenation) to yield the corresponding secondary amine, 4-tert-butylpiperidine (B1294329). sigmaaldrich.com This secondary amine is a valuable building block in its own right, allowing for the introduction of a vast array of different substituents on the nitrogen atom, thereby creating entirely new classes of compounds. This de-benzylation step dramatically increases the versatility of the original scaffold, allowing it to be used as a precursor for an even wider range of novel heterocyclic structures for drug discovery programs.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The principal academic contribution of 1-Benzyl-4-tert-butylpiperidine lies not in its direct therapeutic application, but in its role as a structural foundation and synthetic building block for the development of more complex, pharmacologically active agents. The N-benzylpiperidine motif is a well-established pharmacophore, particularly noted for its effective binding to the catalytic site of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. encyclopedia.pub

Research into derivatives has underscored the importance of substitution on the piperidine (B6355638) ring. The presence of a bulky substituent at the 4-position, such as the tert-butyl group, can significantly influence the binding affinity and selectivity of the molecule for its biological target. Studies on structurally related piperidine derivatives have shown that bulky groups can enhance biological activity. acs.org For instance, 4-substituted piperidines are crucial for creating ligands with balanced affinity for both mu-opioid (MOR) and delta-opioid (DOR) receptors, a strategy aimed at developing potent analgesics with reduced side effects. nih.gov Similarly, this scaffold is integral to the design of ligands for sigma receptors (S1R and S2R), which are implicated in a range of central nervous system (CNS) disorders. nih.govrsc.orgrsc.org

Therefore, the academic significance of this compound is defined by its utility in structure-activity relationship (SAR) studies, where it serves as a parent compound for generating libraries of derivatives to probe the steric and electronic requirements of various receptor binding pockets.

Unexplored Methodologies in Synthesis and Derivatization

While traditional methods for modifying this compound exist, numerous modern synthetic strategies remain largely unexplored for its derivatization. These advanced methodologies could unlock novel chemical space and provide efficient access to a new generation of analogues.

Key Unexplored Areas:

Site-Selective C-H Functionalization: Recent breakthroughs allow for the direct functionalization of otherwise inert C-H bonds. By employing specific directing groups and rhodium catalysts, it is possible to achieve regioselective substitution at the C2, C3, or C4 positions of the piperidine ring. nih.govnih.gov Applying this to the this compound core could yield positional isomers that are inaccessible through classical synthetic routes, enabling a more granular exploration of the SAR.

Dearomative Functionalization: Instead of building the piperidine ring, one could start with a substituted pyridine (B92270) and employ dearomative functionalization techniques. researchgate.net This approach allows for the construction of highly substituted piperidines in a controlled manner, potentially offering a more convergent and efficient synthesis of complex derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis offers mild conditions for a wide range of chemical transformations, including C-C and C-N bond formation. researchgate.net This methodology could be used for late-stage functionalization of the this compound scaffold, allowing for the introduction of diverse functional groups that might not be compatible with harsher reaction conditions.

Biosynthesis-Inspired Multicomponent Reactions: Inspired by the natural synthesis of alkaloids, stereoselective three-component reactions, such as the vinylogous Mannich reaction, can assemble polyfunctional piperidines from simple precursors. rsc.org Applying such a strategy could lead to the de novo synthesis of novel chiral analogues of this compound.

These cutting-edge techniques represent a significant opportunity to expand the chemical diversity of derivatives based on this scaffold, moving beyond simple modifications of the benzyl (B1604629) group or replacement of the tert-butyl substituent.

Emerging Biological Targets and Therapeutic Areas

The versatility of the 4-substituted piperidine scaffold makes it a promising candidate for engaging a variety of biological targets beyond the classical ones. Future research should focus on designing this compound derivatives aimed at these emerging targets.

| Target | Therapeutic Area | Rationale and Significance |

| Sigma Receptors (S1R/S2R) | Neurodegenerative Diseases, Cancer | S1R and S2R are involved in cellular stress responses and signaling. Modulators of these receptors have potential in treating Alzheimer's disease, Parkinson's disease, and certain types of cancer. The 1-benzylpiperidine (B1218667) core is a known pharmacophore for these targets. nih.govrsc.org |

| Dual MOR/DOR Ligands | Chronic Pain | Compounds that act as agonists at the mu-opioid receptor (MOR) while simultaneously acting as antagonists at the delta-opioid receptor (DOR) have shown promise in providing strong pain relief with a lower propensity for tolerance and dependence. The 4-substituted piperidine structure is key to achieving this balanced activity profile. nih.gov |

| BACE-1 | Alzheimer's Disease | In addition to AChE, the beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary target in Alzheimer's research. Dual inhibitors of both AChE and BACE-1 are highly sought after, and piperidine derivatives have shown inhibitory activity against both enzymes. acs.org |

| Protease-Activated Receptor 2 (PAR2) | Liver Disease (MASLD), Cancer | PAR2 is increasingly implicated in metabolic dysfunction-associated steatotic liver disease (MASLD) and tumor progression. Small molecule inhibitors of PAR2 have been shown to reduce inflammation and fibrosis in preclinical models, representing a novel therapeutic opportunity for piperidine-based compounds. mdpi.com |

Targeting these pathways with novel derivatives of this compound could lead to the development of first-in-class therapeutics for a range of challenging diseases.

Advanced Computational and Data Science Integration

To accelerate the discovery process and rationalize experimental efforts, the integration of advanced computational chemistry and data science is essential. A systematic in silico approach can efficiently screen virtual libraries of this compound derivatives and predict their biological activities.

Proposed Computational Workflow:

| Technique | Application to this compound Research |

| Molecular Docking | Predict the binding modes and affinities of virtual derivatives against the crystal structures of emerging targets like S1R, MOR/DOR, BACE-1, and PAR2. This allows for initial filtering of large virtual libraries to identify promising candidates. acs.orgnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that correlate the structural features of a series of derivatives with their biological activity. A 3D-QSAR model could identify the key steric and electronic features of the this compound scaffold required for optimal target engagement. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-receptor complex over time. MD simulations can validate docking poses, assess the stability of binding, and reveal crucial interactions that are not apparent in static models. nih.govrsc.org |

| Machine Learning & AI | Utilize machine learning algorithms to predict synthetic accessibility and potential off-target effects. AI can also analyze large datasets from high-throughput screening to identify novel scaffolds and predict the properties of yet-to-be-synthesized compounds. acs.org |

By leveraging these computational tools, research can be more hypothesis-driven, reducing the time and resources spent on synthesizing and testing compounds with a low probability of success. This integrated approach will be pivotal in unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Q. How can researchers design a scalable synthesis protocol for this compound while maintaining reproducibility?

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Quality by Design (QbD): Use factorial design experiments to identify critical process parameters (e.g., reagent stoichiometry, mixing rates).

- Batch-to-Batch Consistency: Validate purity across 3–5 pilot-scale batches using orthogonal analytical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.